molecular formula C8H7ClN2O B8654624 7-Chloro-4-methoxyazaindole

7-Chloro-4-methoxyazaindole

Cat. No.: B8654624
M. Wt: 182.61 g/mol
InChI Key: BKEOZGIGNRKVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a chlorine atom at the 7th position and a methoxy group at the 4th position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxyazaindole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-chloro-4-methoxyaniline as a starting material. This compound undergoes a cyclization reaction with hydrazine hydrate in the presence of a suitable catalyst, such as copper acetate, under reflux conditions to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-methoxy-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-4-methoxy-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and phosphatases.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methoxyazaindole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

    4-Methoxy-1H-indazole: Lacks the chlorine atom at the 7th position, resulting in different reactivity and biological activity.

    7-Chloro-1H-indazole: Lacks the methoxy group at the 4th position, affecting its chemical properties and applications.

    4,7-Dichloro-1H-indazole:

Uniqueness: 7-Chloro-4-methoxy-1H-indazole is unique due to the combined presence of both the chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

7-chloro-4-methoxy-1H-indazole

InChI

InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(9)8-5(7)4-10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

BKEOZGIGNRKVFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=NNC2=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-2-fluoro-6-(methyloxy)benzaldehyde (10 g, 53.0 mmol) in 1,2-dimethoxyethane (105 mL) was added potassium carbonate (8.06 g, 58.3 mmol) and O-methylhydroxylamine hydrochloride (4.43 g, 53.0 mmol) and the mixture was stirred and heated at 45° C. for 4 hrs. After cooling, the mixture was filtered and concentrated to ˜40 mL and hydrazine monohydrate (58.3 mL, 1856 mmol) was added and the reaction was refluxed under argon over the weekend. The mixture was concentrated to 10-15 mL on the rotary evaporator and then poured into water and stirred for 10 mins. The precipitated solid was collected by filtration and washed with water (3×), sucked dry and then dried in the vacuum oven at 60° C. for 1 hr to give the title compound (D28) as an off white solid (8.83 g)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
58.3 mL
Type
reactant
Reaction Step Two

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